molecular formula C21H18FN5O2S B11214461 8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B11214461
M. Wt: 423.5 g/mol
InChI Key: UMGKLJMITASZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the systematic IUPAC name 3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid , belongs to the class of heterocyclic molecules. Its molecular formula is C₁₇H₂₁FN₂O₃ , and its molecular weight is 320.36 g/mol . The compound’s structure features a fused quinazolinone ring system with a thiadiazole moiety.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following key transformations:

    Piperazine Derivative Formation: Start by reacting 4-fluorophenylpiperazine with an appropriate carbonyl compound (such as cyclopropanecarboxylic acid chloride) to form the piperazine derivative.

    Cyclopropane Ring Formation: Cyclize the piperazine derivative using cyclopropanation reagents to create the cyclopropane ring.

    Thiadiazole Ring Formation: Introduce the thiadiazole ring by reacting the cyclopropane intermediate with suitable reagents.

    Carbonylation: Finally, introduce the carbonyl group to complete the target compound.

Industrial Production:: While industrial-scale production methods are proprietary, the compound is likely synthesized through optimized and scalable processes .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or piperazine nitrogen.

    Reduction: Reduction of the carbonyl group or other functional groups may be feasible.

Common Reagents and Conditions::

    Carbonylation: Carbonylation agents like carbon monoxide (CO) and transition metal catalysts.

    Nucleophilic Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Reduction: Hydrogenation using metal catalysts (e.g., palladium on carbon).

Major Products:: The major products depend on the specific reaction conditions and substituents. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects (e.g., anticancer, antimicrobial).

    Chemistry: Used as a building block for designing novel heterocyclic compounds.

    Industry: Employed in the synthesis of other complex molecules.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Properties

Molecular Formula

C21H18FN5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C21H18FN5O2S/c1-13-24-27-20(29)17-7-2-14(12-18(17)23-21(27)30-13)19(28)26-10-8-25(9-11-26)16-5-3-15(22)4-6-16/h2-7,12H,8-11H2,1H3

InChI Key

UMGKLJMITASZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.